molecular formula C13H11NOS2 B1587641 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 5871-68-1

2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B1587641
CAS RN: 5871-68-1
M. Wt: 261.4 g/mol
InChI Key: LPKPHUUDFDWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” is a complex organic molecule. It likely contains a benzothiazepinone core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-imino-3-(2-thienyl)-2,5-dihydrofurans can be prepared by the condensation of α-ketol with thiophene-2-acetonitrile .

Scientific Research Applications

Aza-Peptide Synthesis

This compound is utilized as a carbonylating agent in the synthesis of aza-peptides. It reacts with alpha-amino acids to produce corresponding N-carboxyanhydrides, which are essential intermediates in peptide synthesis .

Esterification Coupling Reagent

It plays a role in the preparation of esterification coupling reagents, specifically di-2-thienyl carbonate, from 2(5H)-thiophenone. This application is crucial in the formation of esters, a fundamental reaction in organic synthesis .

Isocyanate Formation

The compound is involved in the conversion of amino groups into isocyanates. Isocyanates are valuable in the production of polyurethane materials, which have a wide range of applications from foams to adhesives .

Cyclization Reactions

It aids in the cyclization of enamides to form 2-chloronicotinaldehydes. These cyclization reactions are significant in the synthesis of various heterocyclic compounds, which are the core structures for many pharmaceuticals .

Phosgene Substitute

Due to its reactivity and safer handling, this compound is considered a useful substitute for phosgene, a highly toxic and reactive industrial chemical used in the production of agrochemicals and pharmaceuticals .

Organic Synthesis

It serves as a reagent in various organic synthesis processes. Its versatility in reactions makes it a valuable compound for research and development in organic chemistry .

Solubility Studies

The solubility of this compound in different solvents can be studied to understand its behavior in various chemical environments. This information is vital for designing reaction conditions in synthetic chemistry .

Moisture Sensitivity Research

Research into the moisture sensitivity of this compound can lead to insights into its stability and storage requirements, which is important for its handling and use in laboratory settings .

properties

IUPAC Name

2-thiophen-2-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS2/c15-13-8-12(11-6-3-7-16-11)17-10-5-2-1-4-9(10)14-13/h1-7,12H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPHUUDFDWNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402651
Record name 2-(Thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5871-68-1
Record name 2-(Thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 3
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 4
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 6
2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.